3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane
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Overview
Description
3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is a chemical compound with the molecular formula C12H21BrO2. It is characterized by the presence of a bromine atom, a dimethylcyclohexyl group, and an oxolane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane typically involves the bromination of 4-[(4,4-dimethylcyclohexyl)oxy]oxolane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 3-Iodo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane .
Scientific Research Applications
3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxane
- 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]tetrahydrofuran
- 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]pyran
Uniqueness
3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H21BrO2 |
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Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-bromo-4-(4,4-dimethylcyclohexyl)oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-12(2)5-3-9(4-6-12)15-11-8-14-7-10(11)13/h9-11H,3-8H2,1-2H3 |
InChI Key |
RKFGLJZNQPCLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)OC2COCC2Br)C |
Origin of Product |
United States |
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